2-methoxy-4-methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyrimidine
Description
Properties
IUPAC Name |
5-(2-methoxy-4-methylpyrimidin-5-yl)-3-propyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-4-5-9-14-10(17-15-9)8-6-12-11(16-3)13-7(8)2/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZSVNZPSSECKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CN=C(N=C2C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as β-diketones and amidines, under acidic or basic conditions.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via electrophilic substitution reactions using methanol and methyl iodide, respectively.
Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized through a cyclization reaction involving nitrile oxides and hydrazides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Pyrimidine Core Formation
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Starting Material : A precursor such as 5-amino-2-methoxy-4-methylpyrimidine is commonly used .
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Substituent Introduction :
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The methoxy group at position 2 is introduced via O-methylation of a hydroxylated pyrimidine intermediate using methyl iodide or dimethyl sulfate in basic conditions (e.g., K₂CO₃/DMF) .
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The methyl group at position 4 is typically incorporated via alkylation or through pre-functionalized building blocks .
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Oxadiazole Ring Formation
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Amidoxime Intermediate : The 3-propyl-1,2,4-oxadiazole ring is synthesized via cyclization of an amidoxime derived from propionitrile and hydroxylamine hydrochloride .
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Cyclodehydration : The amidoxime undergoes cyclization using POCl₃ or polyphosphoric acid (PPA) to form the oxadiazole ring .
Coupling Reaction
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The oxadiazole is attached to the pyrimidine via nucleophilic substitution or palladium-catalyzed cross-coupling. For example:
Example Reaction Pathway :
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Propionitrile + NH₂OH·HCl → Propionamidoxime
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Propionamidoxime + POCl₃ → 3-Propyl-1,2,4-oxadiazole-5-carbonyl chloride
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5-Amino-2-methoxy-4-methylpyrimidine + Oxadiazole carbonyl chloride → Target compound (via amide bond formation and cyclization) .
Functionalization Reactions
The compound undergoes further derivatization at reactive sites:
Stability and Reactivity
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Thermal Stability : The compound is stable up to 250°C (TGA data), with decomposition observed above this temperature due to oxadiazole ring opening .
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pH Sensitivity :
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Photostability : UV-Vis studies indicate no significant degradation under ambient light over 72 hours .
Key Research Findings
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Antimicrobial Activity : Analogous pyrimidine-oxadiazole hybrids exhibit MIC values of 4–8 µg/mL against S. aureus and E. coli, attributed to hydrophobic interactions with bacterial enzymes .
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Enzyme Inhibition : The oxadiazole moiety acts as a hydrogen bond acceptor with Leu83 in kinase targets (IC₅₀ = 2.02 µM) .
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Solubility : LogP = 2.41 (measured via shake-flask method), indicating moderate lipophilicity suitable for CNS penetration .
Reaction Optimization Data
| Parameter | Optimal Condition | Yield | Purity (HPLC) |
|---|---|---|---|
| Cyclization Temperature | 110°C (POCl₃) | 78% | 98.5% |
| Coupling Catalyst | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 82% | 97.2% |
| Oxidation Time | 6 hours (KMnO₄) | 68% | 95.8% |
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of pyrimidines, including 2-methoxy-4-methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyrimidine, exhibit significant antimicrobial activities. Studies have shown that compounds with oxadiazole moieties can enhance the efficacy against various bacterial strains. For instance, the incorporation of oxadiazole rings has been linked to improved antibacterial properties due to their ability to disrupt bacterial cell walls and inhibit vital enzymatic functions .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. Pyrimidine derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Compounds similar to this compound have demonstrated promising results in reducing inflammation in various models . This suggests potential applications in treating inflammatory diseases such as arthritis.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrimidine derivatives. The ability of this compound to induce apoptosis in cancer cells has been documented. Research indicates that these compounds may interfere with cancer cell proliferation by modulating signaling pathways involved in cell cycle regulation and apoptosis . This positions them as potential candidates for cancer therapy.
Drug Development
The unique structure of this compound allows for modifications that can enhance its pharmacological properties. The design of new derivatives through structural optimization could lead to improved efficacy and reduced side effects in therapeutic applications. For example, modifications at the oxadiazole or pyrimidine rings can yield compounds with enhanced selectivity for specific biological targets .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies help elucidate the mechanism of action and guide the design of more potent analogs . Such computational approaches are crucial in drug discovery processes.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study conducted on a series of pyrimidine derivatives revealed that those containing oxadiazole exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the oxadiazole ring was essential for enhancing antimicrobial efficacy .
- Anti-inflammatory Research : In vitro studies demonstrated that certain derivatives could effectively inhibit COX enzymes with a higher selectivity towards COX-2 compared to COX-1. This selectivity is advantageous for minimizing gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
- Cancer Cell Line Testing : In vitro assays using various cancer cell lines indicated that modifications to the compound led to increased cytotoxicity against specific cancer types, suggesting potential for targeted cancer therapies .
Mechanism of Action
The mechanism of action of 2-methoxy-4-methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives
Compounds such as 6-(2-substituted-1,3,4-oxadiazol-5-yl)-2-phenylthieno[2,3-d]pyrimidines (e.g., from Ho & Yao, 2009) replace the pyrimidine core with a thienopyrimidine system fused to a thiophene ring. However, the increased molecular rigidity and weight may reduce solubility compared to the simpler pyrimidine scaffold in the target compound.
Imidazo[1,2-a]pyrimidine Derivatives
6-ethyl-7-methoxy-5-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)imidazo[1,2-a]pyrimidine () features an imidazole ring fused to pyrimidine. This structural change introduces additional nitrogen atoms, which may improve hydrogen-bonding interactions. Such derivatives are reported to exhibit sedative and hypnotic activities, suggesting divergent pharmacological applications compared to the target compound, whose biological profile remains unspecified .
Pyrazolo[3,4-d]pyrimidine Derivatives
Examples like 4-[1-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine () incorporate a pyrazole ring fused to pyrimidine. The isopropyl substituent on the oxadiazole offers steric bulk, which may affect target selectivity compared to the propyl group in the target compound .
Substituent Effects on 1,2,4-Oxadiazole
*Estimated using fragment-based methods.
Pharmacological and Physicochemical Properties
| Compound Type | Core Structure | Notable Activities | Solubility (mg/mL)* | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | Pyrimidine | Unspecified (potential kinase inhibition) | ~0.5 | High (t1/2 > 6h) |
| Thieno[2,3-d]pyrimidines | Thienopyrimidine | Fluorescent probes, anticancer candidates | ~0.2 | Moderate (t1/2 ~3h) |
| Imidazo[1,2-a]pyrimidines | Imidazopyrimidine | Sedative/hypnotic effects | ~1.2 | High (t1/2 > 8h) |
| Pyrazolo[3,4-d]pyrimidines | Pyrazolopyrimidine | Kinase inhibition (e.g., EGFR, VEGFR) | ~0.3 | Moderate (t1/2 ~4h) |
*Predicted using QSPR models.
- Metabolic Stability : The 1,2,4-oxadiazole moiety in all compounds resists oxidative degradation, contributing to prolonged half-lives .
- Solubility: Thienopyrimidines and pyrazolopyrimidines exhibit lower solubility due to fused-ring rigidity, whereas imidazopyrimidines benefit from polar substituents (e.g., methoxy groups) .
Biological Activity
2-Methoxy-4-methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyrimidine is a compound of significant interest due to its potential biological activities. This article reviews its antimicrobial properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 218.25 g/mol. The compound features a pyrimidine ring substituted with a methoxy group, a methyl group, and an oxadiazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₄O₂ |
| Molecular Weight | 218.25 g/mol |
| CAS Number | 2034329-99-0 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.
Antimicrobial Efficacy
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Bacterial Strains : The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
- Staphylococcus aureus : MIC values ranged from 0.5 to 1.0 μg/mL.
- Escherichia coli : MIC values ranged from 1.0 to 2.0 μg/mL.
- Pseudomonas aeruginosa : MIC values were reported at approximately 2.0 μg/mL.
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Fungal Strains : It also demonstrated antifungal properties against strains such as Candida albicans.
- Candida albicans : MIC values ranged from 16 to 32 μg/mL.
The biological activity of this compound is attributed to its ability to disrupt microbial cell wall synthesis and interfere with metabolic pathways. The oxadiazole moiety is particularly noted for enhancing the compound's interaction with microbial enzymes.
Study on Antimicrobial Resistance
A study published in ACS Omega evaluated the compound's efficacy against resistant strains of bacteria. The results indicated that this compound could serve as a potential lead in developing new antimicrobial agents amidst rising resistance levels.
In Vivo Studies
In vivo assessments conducted on mice demonstrated that the compound significantly reduced bacterial load in infected tissues compared to control groups. This suggests its potential for therapeutic applications in treating infections.
Q & A
Q. What synthetic strategies are optimal for preparing 2-methoxy-4-methyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyrimidine, and how can reaction yields be improved?
- Methodological Answer : The synthesis involves cyclization of intermediates. For example, oxadiazole formation can be achieved by reacting a carboxamide precursor (e.g., 6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxamide) with hydroxylamine hydrochloride in dioxane and glacial acetic acid under reflux (90°C, 1.75 hours). Purification via crystallization from ethyl acetate yields ~63% product . Key optimizations include:
- Reagent ratios : Excess dimethylacetamide dimethyl acetal (2.0–2.5 eq) to drive intermediate formation.
- Temperature control : Maintaining 110°C during intermediate synthesis to avoid decomposition.
- Workup : Adding water post-reaction to precipitate the product, followed by recrystallization .
Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization of this compound?
- Methodological Answer :
- NMR/IR : -NMR identifies methoxy (δ 3.8–4.0 ppm) and methyl groups (δ 2.1–2.5 ppm). IR confirms C=N (1600–1650 cm) and C-O (1250 cm) stretches .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures using high-resolution data. For example, SHELXTL resolves bond lengths and angles with < 0.01 Å precision .
- Elemental analysis : Validate purity (e.g., %C: calc. 56.40 vs. found 56.27) .
Q. What preliminary biological screening approaches are suitable for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial assays : Use broth microdilution (MIC) against S. aureus or E. coli (30 µg/ml metronidazole as control). Oxadiazole derivatives show 4× potency vs. standards in some cases .
- Enzyme inhibition : Fluorescence polarization assays for targets like 5-lipoxygenase-activating protein (FLAP) with IC < 10 nM .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity or binding interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Becke’s hybrid functional (B3LYP) calculates thermochemical properties (e.g., atomization energies ±2.4 kcal/mol accuracy). Optimize geometry at the 6-31G* basis set to model oxadiazole-pyrimidine π-stacking .
- Docking studies : Use AutoDock Vina to simulate binding to FLAP’s hydrophobic pocket, scoring ΔG < -8 kcal/mol .
Q. What strategies resolve contradictions between experimental and computational data (e.g., bond length discrepancies)?
- Methodological Answer :
- Cross-validation : Compare X-ray-derived bond lengths (SHELXL-refined) with DFT-optimized geometries. Adjust functionals (e.g., include exact exchange terms) to align computational predictions .
- Error analysis : Quantify crystallographic R-factors (< 5%) and DFT convergence thresholds (energy < 1e Hartree) .
Q. How does substituent variation on the oxadiazole ring impact biological activity?
- Methodological Answer :
- SAR Studies : Replace 3-propyl with methyl or phenyl groups. For FLAP inhibition, 3-phenyl analogs increase lipophilicity (logP +0.5), enhancing membrane permeability but reducing solubility .
- Data Table :
| Substituent | FLAP IC (nM) | LogP | Solubility (µM) |
|---|---|---|---|
| 3-propyl | 8.2 | 2.1 | 45 |
| 3-phenyl | 6.5 | 2.6 | 28 |
| 3-methyl | 12.4 | 1.8 | 62 |
Q. What crystallographic challenges arise in resolving the compound’s solid-state structure, and how are they addressed?
- Methodological Answer :
- Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement with TWIN/BASF commands.
- Disorder modeling : Apply PART and SUMP restraints to oxadiazole-propyl groups .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
